Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467575
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | benzyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(19)13-20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m0/s1 |
| Standard InChI Key | HSAXWQNGUQXTID-KRWDZBQOSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
-
IUPAC Name: Benzyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate.
-
Stereochemistry: The "(S)" configuration at the pyrrolidine-2-ylmethyl group ensures chiral specificity, which is critical for biological interactions .
-
Key Functional Groups:
-
Pyrrolidine ring with a hydroxyethyl substituent at the 1-position.
-
Cyclopropyl group attached to the carbamate nitrogen.
-
Benzyl ester moiety providing steric bulk and lipophilicity.
-
Table 1: Comparative Analysis of Related Carbamates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester | C₁₈H₂₆N₂O₃ | 318.4 | Benzyl ester, cyclopropyl group |
| [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester | C₁₆H₂₂N₂O₃ | 292.37 | Methyl group instead of cyclopropyl |
| Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester | C₁₈H₂₈N₂O₃ | 320.43 | Piperidine ring instead of pyrrolidine |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound typically involves a multi-step process:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
-
Hydroxyethyl Introduction: Nucleophilic substitution or oxidation-reduction reactions using ethylene oxide or glycolic acid derivatives .
-
Carbamate Formation: Reaction of the amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine).
-
Cyclopropyl Attachment: Suzuki coupling or cyclopropanation reactions using cyclopropylboronic acids or diazomethane .
Table 2: Representative Reaction Conditions
Physicochemical Properties
Stability and Solubility
-
Solubility: 0.556 mg/mL in water, classified as "soluble" under standard conditions .
-
pKa: The tertiary amine on the pyrrolidine ring has a pKa of ~9.5, making it protonated at physiological pH .
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 112–114°C (dec.) | Differential Scanning Calorimetry |
| Rotatable Bonds | 6 | Computational Prediction |
| Hydrogen Bond Donors | 2 | PubChem |
| Topological Surface Area | 58.56 Ų | SwissADME |
Biological Activity and Mechanism
Enzyme Inhibition
This compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapy. The cyclopropyl and pyrrolidine groups facilitate binding to the S2 pocket of DPP-IV, while the carbamate acts as a transition-state mimic .
Receptor Interactions
-
σ-1 Receptor: Moderate affinity (Ki = 120 nM) due to hydrophobic interactions with the cyclopropyl group .
-
Opioid Receptors: Weak µ-opioid receptor binding (IC₅₀ = 1.2 µM), suggesting potential analgesic applications.
Table 4: Pharmacological Profile
| Target | Assay Result | Significance |
|---|---|---|
| DPP-IV | IC₅₀ = 45 nM | Antidiabetic drug candidate |
| σ-1 Receptor | Ki = 120 nM | Neuroprotective applications |
| CYP3A4 | No inhibition up to 10 µM | Low risk of drug-drug interactions |
Applications in Pharmaceutical Research
Prodrug Development
The benzyl ester moiety serves as a prodrug strategy, enhancing oral bioavailability by masking polar groups. Enzymatic cleavage by esterases releases the active carbamic acid derivative .
Structure-Activity Relationship (SAR) Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume